molecular formula C11H7N3O5 B215186 5-Nitro-2-(2-nitrophenoxy)pyridine

5-Nitro-2-(2-nitrophenoxy)pyridine

Cat. No.: B215186
M. Wt: 261.19 g/mol
InChI Key: VLRGKNFIMQLKRO-UHFFFAOYSA-N
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Description

5-Nitro-2-(2-nitrophenoxy)pyridine is an organic compound with the molecular formula C₁₁H₇N₃O₅ It is a nitro-substituted pyridine derivative, characterized by the presence of two nitro groups and a phenoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(2-nitrophenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sodium hydride in N,N-dimethylformamide at room temperature for several hours . This method yields the desired nitropyridine derivative with good efficiency.

Industrial Production Methods

Industrial production of nitropyridine derivatives often involves large-scale nitration processes using nitric acid or nitric acid-sulfuric acid mixtures. These methods are optimized for high yields and purity, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(2-nitrophenoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino-substituted pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(2-nitrophenoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(2-nitrophenoxy)pyridine involves its interaction with molecular targets through its nitro and phenoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitro groups can undergo reduction to form reactive nitrogen species, which can further interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenol: Similar in structure but lacks the pyridine ring.

    3-Nitropyridine: Similar nitro-substituted pyridine but with different substitution patterns.

    2-Nitro-5-phenoxypyridine: Similar structure but with different positions of the nitro and phenoxy groups.

Uniqueness

5-Nitro-2-(2-nitrophenoxy)pyridine is unique due to the specific arrangement of its nitro and phenoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H7N3O5

Molecular Weight

261.19 g/mol

IUPAC Name

5-nitro-2-(2-nitrophenoxy)pyridine

InChI

InChI=1S/C11H7N3O5/c15-13(16)8-5-6-11(12-7-8)19-10-4-2-1-3-9(10)14(17)18/h1-7H

InChI Key

VLRGKNFIMQLKRO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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